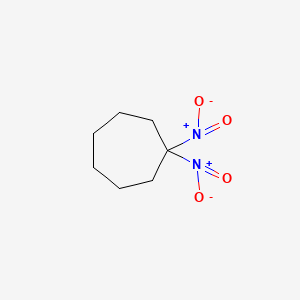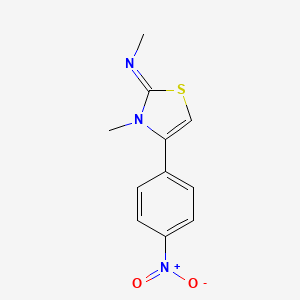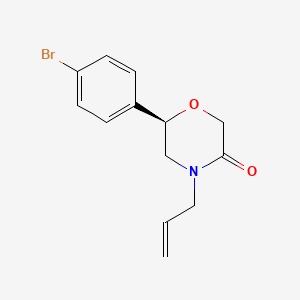![molecular formula C12H12N6O B15172593 4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917760-00-0](/img/structure/B15172593.png)
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with ethoxy and pyrazolyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyrimidine and pyridine derivatives.
Introduction of the ethoxy group: This step often involves the ethylation of a hydroxyl group on the pyrido[3,2-d]pyrimidine core using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the pyrazolyl group: This can be done through a condensation reaction between a pyrazole derivative and the pyrido[3,2-d]pyrimidine core, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: As a potential kinase inhibitor, it is studied for its anti-cancer properties.
Biological Research: Used in studies to understand cell signaling pathways and enzyme inhibition.
Chemical Biology: Employed in the design of molecular probes to study biological systems.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which in turn affects cell signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Imidazole-containing compounds: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain kinases, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
917760-00-0 |
|---|---|
Molekularformel |
C12H12N6O |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N6O/c1-2-19-11-10-9(16-12(13)17-11)4-3-7(15-10)8-5-6-14-18-8/h3-6H,2H2,1H3,(H,14,18)(H2,13,16,17) |
InChI-Schlüssel |
MICODLPOGGIKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)

![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)




![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)
![Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B15172574.png)

![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)

